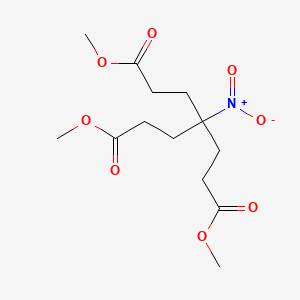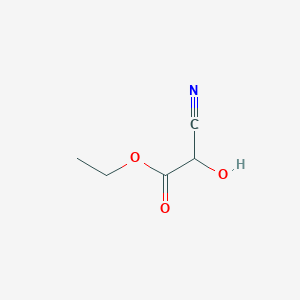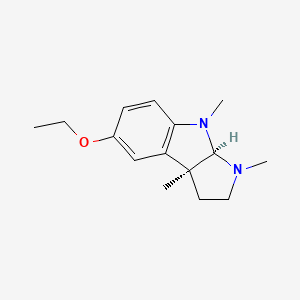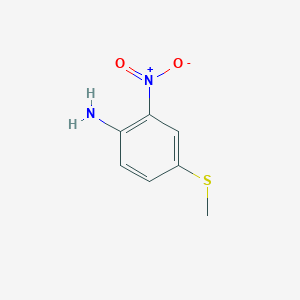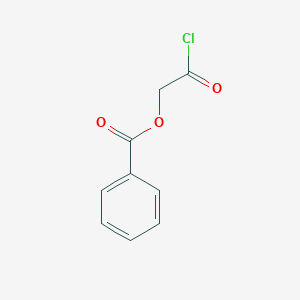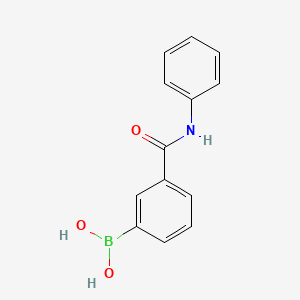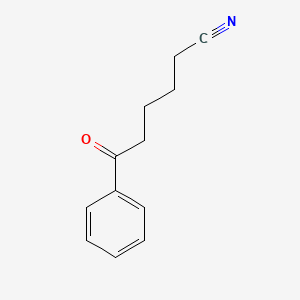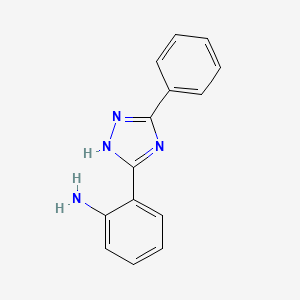
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Descripción general
Descripción
“2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that has been studied for its potential applications in various fields. It has been found to be a part of a class of compounds that have shown promising results in the treatment of tuberculosis . Additionally, it has been studied for its potential as an anticancer agent .
Synthesis Analysis
The synthesis of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” and similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” has been confirmed by various spectroscopic techniques including IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” have been studied, particularly in the context of its potential as an anticancer agent . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” have been analyzed. The molecular weight of the compound is 203.20 g/mol .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Triazole derivatives, including those related to 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, are crucial in synthesizing new drugs due to their broad range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The synthesis and biological evaluation of these compounds have attracted considerable interest for their potential uses in treating various diseases and conditions (Ferreira et al., 2013).
Catalysis and Synthetic Applications
The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) has been identified as an essential reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the relevance of triazole compounds in click chemistry. This process is notable for its simplicity, high selectivity, and efficiency, making it a valuable tool for constructing complex molecules for pharmaceutical use (Kaushik et al., 2019).
Biological and Pharmaceutical Research
1,2,4-Triazole derivatives are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis of biologically active substances among these derivatives highlights the ongoing need for discovering rational methods to produce compounds with potential therapeutic benefits. Such research endeavors aim to develop new prototypes for addressing bacteria resistance and treating neglected diseases that impact humanity, particularly in vulnerable populations (Ohloblina, 2022).
Green Chemistry and Sustainability
Recent advances emphasize the need for more efficient preparations of triazole derivatives that align with green chemistry principles, focusing on energy saving and sustainability. The exploration of eco-friendly procedures, including those utilizing microwave irradiation and novel catalysts derived from natural sources, underscores the push towards environmentally responsible chemical synthesis. This approach not only supports the development of new drugs but also encourages the synthesis of triazole derivatives with a lower environmental impact (de Souza et al., 2019).
Safety And Hazards
Direcciones Futuras
The future directions for the study of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” include further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . Additionally, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXYIQTWKSSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450957 | |
| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
CAS RN |
25518-15-4 | |
| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



